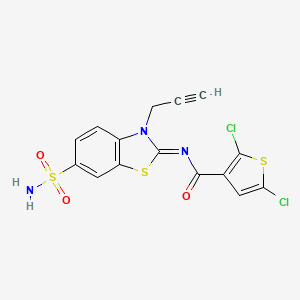![molecular formula C25H21FN2O4S B2870104 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 866725-64-6](/img/structure/B2870104.png)
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide” is a chemical substance that is available for purchase for research purposes. It is not intended for human or veterinary use. The overall knowledge and encyclopedia of this compound cover its characteristics, safety, usage, and more .
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research into similar compounds, such as amide-containing isoquinoline derivatives, has focused on their structural aspects, including crystal structures and the formation of salts and inclusion compounds. These compounds exhibit unique properties like fluorescence emission changes upon protonation or interaction with specific guests, providing insights into their potential applications in material science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Antitumor Activity
A novel series of quinazolinone analogs, bearing structural similarities, were synthesized and evaluated for their antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activities and selective activities toward various cancer cell lines. Molecular docking studies suggest these compounds inhibit growth through specific mechanisms, hinting at their therapeutic potential in cancer treatment (Al-Suwaidan et al., 2016).
Fluorescence and Imaging Applications
Design and synthesis of caged probes based on quinoline derivatives, including those with benzenesulfonyl groups, have been reported for fluorescence imaging and sensing applications. These compounds can undergo specific reactions in the presence of metal ions like Zn2+, leading to significant changes in fluorescence, making them useful for biological imaging and analytical applications (Aoki et al., 2008).
Radiomodulatory Effects
Quinazolinone derivatives with benzenesulfonamide moieties have been synthesized and evaluated for their ability to induce NAD(P)H:quinone oxidoreductase 1 (NQO1) in cells. One compound, in particular, demonstrated potent NQO1 inducer activity and showed promising antioxidant and radiomodulatory effects, suggesting its potential use in radioprotection (Soliman et al., 2020).
Synthesis and Characterization of Complexes
Studies on the synthesis of half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings reveal their potential as catalysts for transfer hydrogenation reactions. These complexes exhibit good catalytic activity, demonstrating the compound's utility in facilitating chemical transformations and its relevance in catalysis research (Dayan et al., 2013).
Propiedades
IUPAC Name |
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4S/c1-16-8-10-21(17(2)12-16)27-24(29)15-28-14-23(33(31,32)19-6-4-3-5-7-19)25(30)20-13-18(26)9-11-22(20)28/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOXMNUDFVOYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
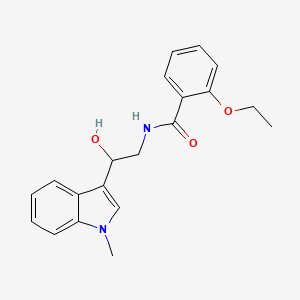
![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

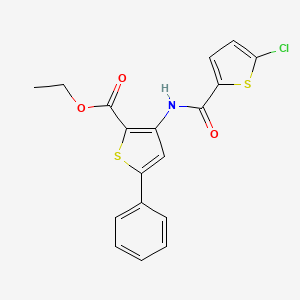
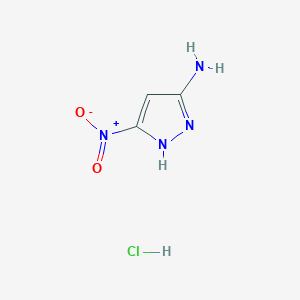
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione](/img/structure/B2870031.png)

![2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2870034.png)
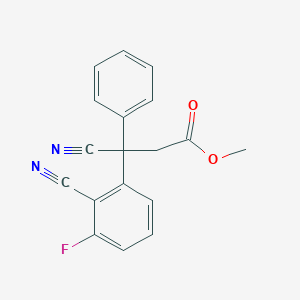
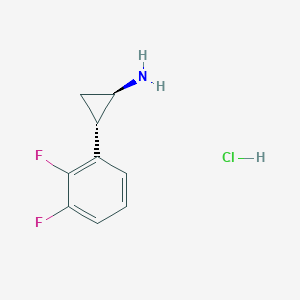
methanamine](/img/structure/B2870038.png)
![2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2870040.png)

